2-Phenylethyl 2-ethylhexanoate
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Overview
Description
2-Phenylethyl 2-ethylhexanoate is an organic compound with the molecular formula C16H24O2. It is an ester formed from 2-phenylethanol and 2-ethylhexanoic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl 2-ethylhexanoate can be synthesized through the esterification reaction between 2-phenylethanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of packed-bed reactors with immobilized enzymes, such as lipases, has been explored to enhance the efficiency of the esterification process. This method allows for the continuous production of the ester in a solvent-free system, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2-ethylhexanoate primarily undergoes hydrolysis, where the ester bond is cleaved to yield 2-phenylethanol and 2-ethylhexanoic acid. This reaction can be catalyzed by acids or bases. Additionally, the compound can participate in transesterification reactions, where the ester group is exchanged with another alcohol in the presence of a catalyst .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 2-ethylhexanoic acid.
Transesterification: New esters formed by exchanging the ester group with another alcohol.
Scientific Research Applications
2-Phenylethyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-ethylhexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral aroma. In biological systems, the compound can undergo hydrolysis to release 2-phenylethanol, which has been shown to possess antimicrobial properties. The molecular targets and pathways involved in its antimicrobial action include the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic alcohol with a similar floral aroma, used in the fragrance industry.
2-Phenethyl acetate: An ester with a floral and fruity aroma, used in perfumes and flavorings.
2-Ethylhexanoic acid: A carboxylic acid used in the production of esters and as a plasticizer.
Uniqueness
2-Phenylethyl 2-ethylhexanoate is unique due to its specific combination of 2-phenylethanol and 2-ethylhexanoic acid, resulting in a distinct floral aroma that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions, such as hydrolysis and transesterification, also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
93776-92-2 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-phenylethyl 2-ethylhexanoate |
InChI |
InChI=1S/C16H24O2/c1-3-5-11-15(4-2)16(17)18-13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChI Key |
DLUUSIFAGWCEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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